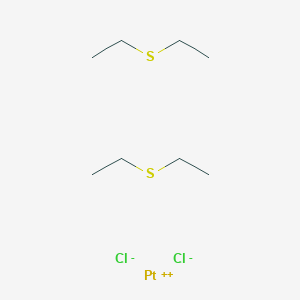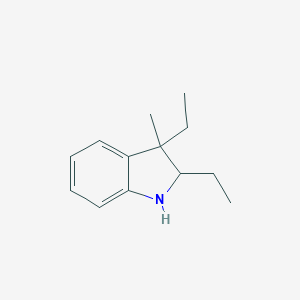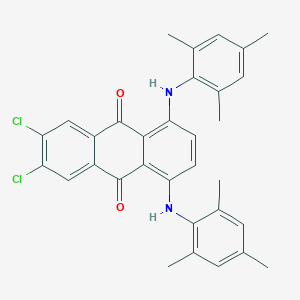
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracenedione core, an amino group, a cyclohexylamino group, and a hydroxyethylthio group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination using ammonia or amines.
Cyclohexylamino Group Addition: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Attachment of the Hydroxyethylthio Group: The final step involves the reaction of the intermediate with 2-mercaptoethanol under basic or acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene or other reduced forms.
Substitution: The amino and hydroxyethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and other derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Catalysts: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Enzyme Inhibitors: Functions as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: Investigated for its potential use in anticancer therapies due to its ability to interfere with cellular processes.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Electronics: Employed in the production of electronic components due to its conductive properties.
Mécanisme D'action
The mechanism of action of 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The hydroxyethylthio group may enhance its solubility and facilitate its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the cyclohexylamino and hydroxyethylthio groups.
2-Hydroxyanthraquinone: Contains a hydroxy group but lacks the amino and cyclohexylamino groups.
Anthracene-9,10-dione: The core structure without any substituents.
Uniqueness
The presence of the cyclohexylamino and hydroxyethylthio groups in 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione imparts unique chemical and biological properties, making it distinct from other anthraquinones
Propriétés
Numéro CAS |
17362-05-9 |
|---|---|
Formule moléculaire |
C22H24N2O3S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
Clé InChI |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
SMILES canonique |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
| 17362-05-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
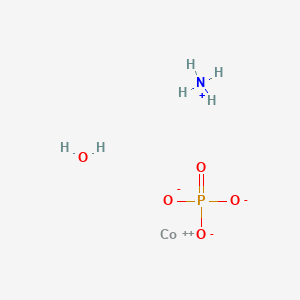


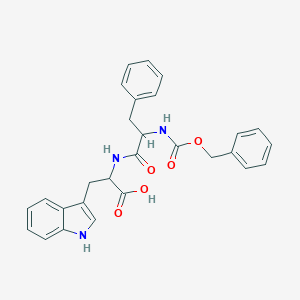
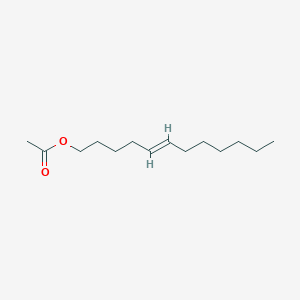
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
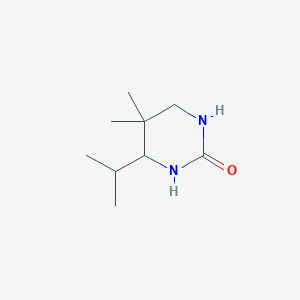
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

